

Quantum Chemical Calculations for Allyl-but-2-ynyl-amine: A Technical Guide

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Compound of Interest

Compound Name: *Allyl-but-2-ynyl-amine*

Cat. No.: *B15364025*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **Allyl-but-2-ynyl-amine** is a secondary amine featuring two reactive functional groups: an allyl group and a butynyl group. This combination makes it a molecule of interest for synthetic chemistry, materials science, and as a potential pharmacophore. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for harnessing its potential. This technical guide outlines the theoretical framework for a comprehensive investigation of **Allyl-but-2-ynyl-amine** using quantum chemical calculations, complemented by protocols for experimental synthesis and validation.

Introduction to Allyl-but-2-ynyl-amine

Allyl-but-2-ynyl-amine ($C_7H_{11}N$) is an organic molecule characterized by the presence of a prop-2-en-1-yl (allyl) group and a but-2-yn-1-yl group attached to a central nitrogen atom. The allyl group is a versatile building block in organic synthesis, while the alkyne moiety is known for its utility in click chemistry and as a component in various bioactive compounds. The unique electronic and structural properties conferred by these unsaturated groups make a detailed theoretical and experimental analysis essential for predicting its behavior and designing applications.

Quantum chemical calculations provide invaluable insights into molecular properties at the atomic level, including stable conformations, vibrational frequencies (IR spectra), and electronic characteristics (e.g., reactivity sites, orbital energies). This guide details the computational

methodologies and experimental protocols necessary for a thorough characterization of **Allyl-but-2-ynyl-amine**.

Molecular Properties

A foundational step in any computational study is the definition of the molecule's basic properties. The table below summarizes the key identifiers for **Allyl-but-2-ynyl-amine**.

Property	Value
Molecular Formula	C ₇ H ₁₁ N
Molecular Weight	109.17 g/mol
Canonical SMILES	<chem>CC#CCNCC=C</chem>
InChI Key	(Generated upon structure validation)
Functional Groups	Secondary Amine, Alkene, Alkyne
Physical State (Predicted)	Liquid at STP

Quantum Chemical Computational Methodology

A robust computational study of **Allyl-but-2-ynyl-amine** involves a multi-step workflow to determine its structural, vibrational, and electronic properties.

Software and Theoretical Level

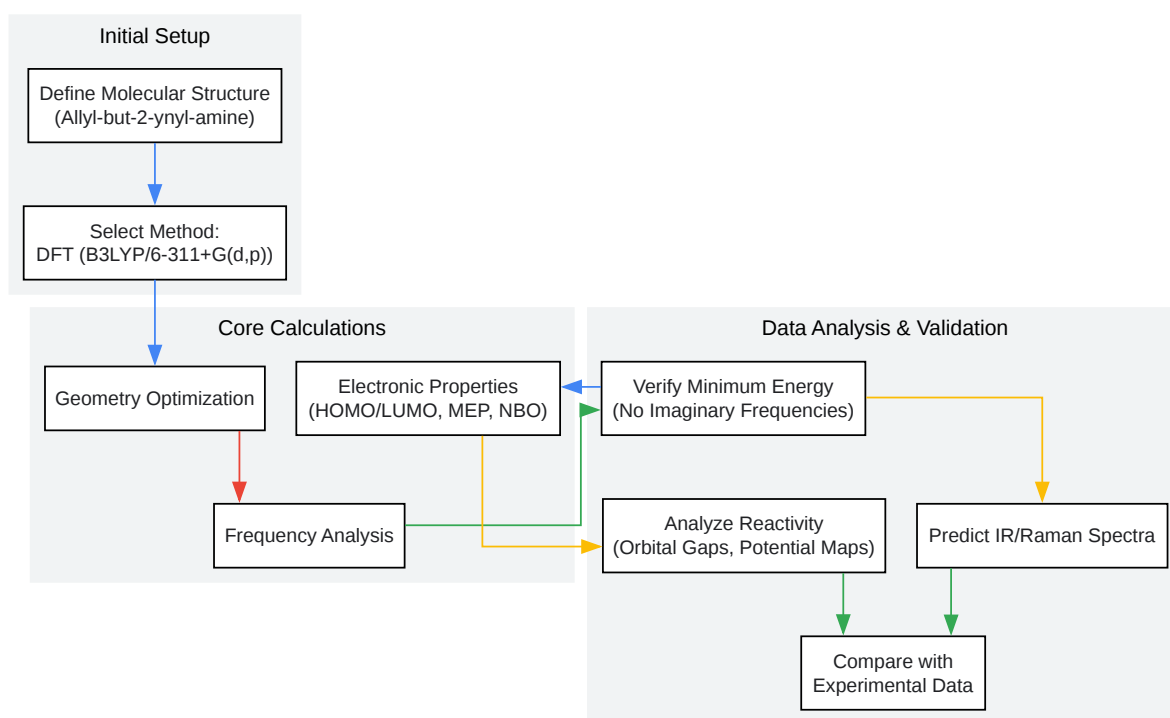
The calculations would be performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan. Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for a molecule of this size.

- **Functional:** The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a reliable choice for general-purpose calculations. For more refined energy calculations, a range-separated functional like M06-2X could be employed.
- **Basis Set:** The Pople-style basis set 6-311+G(d,p) is recommended. It includes diffuse functions (+) to accurately describe the lone pair on the nitrogen and polarization functions

(d,p) to account for the anisotropic electron distribution in the π -systems.

Computational Workflow

The logical flow of the computational investigation is depicted below.



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Computational workflow for quantum chemical analysis.

Predicted Data and Analysis (Illustrative)

The following tables present the kind of quantitative data that would be generated from the proposed calculations. The values are illustrative and serve as a template for presenting

results.

Table 1: Predicted Geometric Parameters (Optimized Structure)

Parameter	Bond/Angle	Predicted Value
Bond Length	C≡C	~1.21 Å
C=C		~1.34 Å
C-N (Allyl)		~1.46 Å
C-N (Butynyl)		~1.47 Å
N-H		~1.01 Å
Bond Angle	C-N-C	~114°
C-C≡C		~178°

Table 2: Key Predicted Vibrational Frequencies

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Description
N-H Stretch	~3350 cm ⁻¹	Stretching of the amine N-H bond
C-H Stretch (sp)	~3300 cm ⁻¹	Stretching of the acetylenic C-H bond
C-H Stretch (sp ²)	~3080 cm ⁻¹	Stretching of the vinylic C-H bonds
C≡C Stretch	~2240 cm ⁻¹	Characteristic alkyne stretch
C=C Stretch	~1645 cm ⁻¹	Characteristic alkene stretch
N-H Bend	~1580 cm ⁻¹	Bending (scissoring) of the N-H bond

Table 3: Predicted Electronic Properties

Property	Predicted Value	Significance
HOMO Energy	~ -6.5 eV	Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy	~ 0.8 eV	Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap	~ 7.3 eV	Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Dipole Moment	~ 1.2 Debye	Measures the molecule's overall polarity.
NBO Charge on N	~ -0.45 e	Natural Bond Orbital charge, indicating the nucleophilic nature of the nitrogen atom.

Experimental Synthesis and Validation

Theoretical predictions must be validated by experimental data. A plausible synthetic route and standard characterization protocols are detailed below.

Synthesis Protocol: Nucleophilic Substitution

A common method for synthesizing secondary amines is the alkylation of a primary amine. Here, allylamine can be reacted with 1-bromo-2-butyne.

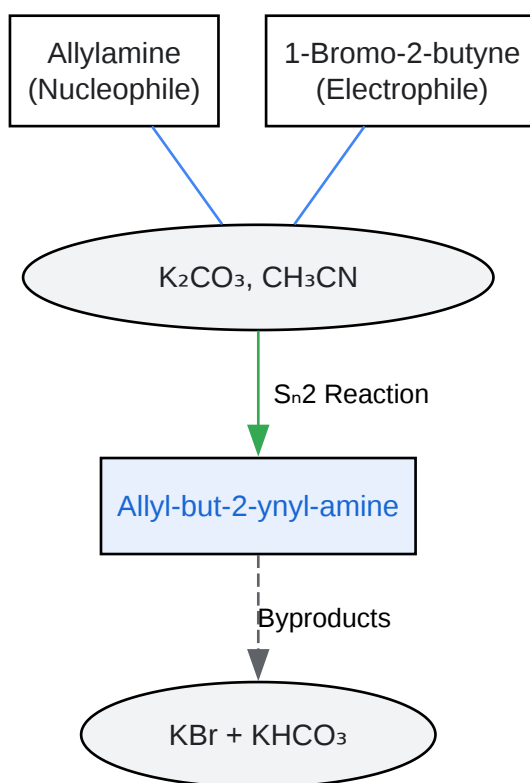
Materials:

- Allylamine (1.2 equivalents)
- 1-Bromo-2-butyne (1.0 equivalent)
- Potassium carbonate (K_2CO_3) (2.0 equivalents) as a base

- Acetonitrile (CH_3CN) as the solvent
- Diethyl ether and saturated sodium bicarbonate solution for workup

Procedure:

- To a solution of allylamine in acetonitrile, add potassium carbonate.
- Cool the mixture to 0 °C in an ice bath.
- Add 1-bromo-2-butyne dropwise to the stirred suspension over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, filter the mixture to remove K_2CO_3 .
- Evaporate the solvent under reduced pressure.
- Perform an aqueous workup by partitioning the residue between diethyl ether and saturated sodium bicarbonate solution.
- Separate the organic layer, dry it over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.
- Purify the product using flash column chromatography.



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Synthetic pathway for **Allyl-but-2-ynyl-amine**.

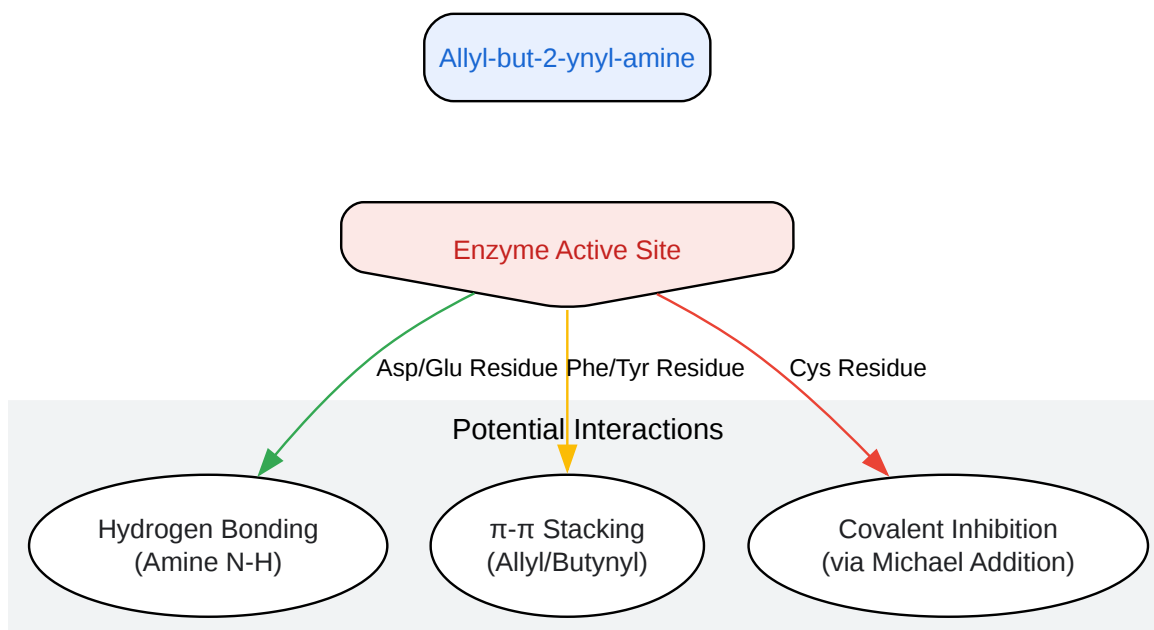
Experimental Characterization Protocols

- FT-IR Spectroscopy:
 - Sample Preparation: A small drop of the purified liquid product is placed between two sodium chloride (NaCl) plates to form a thin film.
 - Analysis: The sample is analyzed using an FT-IR spectrometer. The resulting spectrum should be compared with the predicted frequencies (Table 2), looking for characteristic peaks of C≡C (~2240 cm⁻¹), C=C (~1645 cm⁻¹), and N-H (~3350 cm⁻¹) stretches.
- NMR Spectroscopy (¹H and ¹³C):
 - Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).

- Analysis: Acquire ^1H and ^{13}C NMR spectra. The chemical shifts, multiplicities, and integration values in the ^1H spectrum, along with the number and shifts of signals in the ^{13}C spectrum, will be used to confirm the molecular structure.
- Mass Spectrometry (MS):
 - Sample Preparation: Prepare a dilute solution of the product in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Analysis: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass-to-charge ratio (m/z) of the molecular ion. The result should confirm the calculated molecular weight of 109.17 g/mol .

Potential Applications and Reactivity Pathways

The dual functionality of **Allyl-but-2-ynyl-amine** opens up several avenues for its use. The amine can act as a nucleophile or base, while the unsaturated groups can undergo various addition and coupling reactions. For instance, in a biological context, the amine could interact with acidic residues in an enzyme's active site, forming hydrogen bonds or salt bridges.



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Conceptual model of molecular interactions in a biological system.

Conclusion

The comprehensive study of **Allyl-but-2-ynyl-amine**, integrating quantum chemical calculations with empirical synthesis and characterization, provides a powerful approach to understanding and utilizing this versatile molecule. The theoretical data on geometry, electronic structure, and vibrational spectra serve as a predictive guide for experimental work, while experimental results provide the necessary validation for the computational models. This synergistic strategy is fundamental to modern chemical research and is essential for the rational design of new molecules in drug discovery and materials science.

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